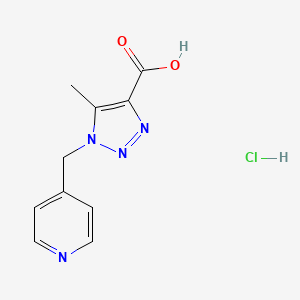

5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Descripción general

Descripción

5-Methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, a pyridine moiety, and a carboxylic acid group, making it a versatile molecule for research and development.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 5-methyl-1H-1,2,3-triazole-4-carboxylic acid and pyridin-4-ylmethyl chloride.

Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C).

Catalysts: A base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) may be used to facilitate the reaction.

Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods:

Batch Production: The compound can be produced in batches using the above synthetic route, with careful control of reaction parameters to ensure consistency and purity.

Continuous Flow Synthesis: For large-scale production, continuous flow synthesis can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The carboxylic acid group can be oxidized to form the corresponding carboxylate.

Reduction: The triazole ring can undergo reduction reactions under specific conditions.

Substitution: The pyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed:

Carboxylate: From oxidation of the carboxylic acid group.

Reduced Triazole: From reduction of the triazole ring.

Substituted Pyridine: From nucleophilic substitution at the pyridine ring.

Aplicaciones Científicas De Investigación

Coordination Chemistry

One of the primary applications of 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is in coordination chemistry. The triazole group acts as a versatile ligand capable of coordinating with various metal ions to form coordination complexes. These complexes are significant for:

- Catalysis : Metal-triazole complexes can serve as catalysts in organic transformations and polymerizations.

- Material Science : Coordination polymers formed from this compound exhibit unique structural diversity and luminescent properties, making them suitable for applications in photonics and sensing technologies .

Medicinal Chemistry

The compound's triazole structure is also relevant in medicinal chemistry. Triazoles are known for their pharmacological activities, including:

- Antifungal Activity : Compounds containing triazole rings are widely used as antifungal agents. Research indicates that derivatives of this compound may exhibit similar properties, potentially leading to the development of new antifungal medications .

- Anticancer Properties : Some studies have explored the anticancer activity of triazole derivatives, suggesting that this compound could be investigated further for its potential to inhibit tumor growth .

Biological Applications

The compound has been studied for its biological properties, particularly its role as a bioactive molecule. It has shown promise in:

- Cell Culture Applications : As a buffering agent in cell culture media, it helps maintain physiological pH levels, which is crucial for cell viability and function .

- Drug Development : The synthesis of new derivatives based on this compound can lead to the discovery of novel therapeutic agents targeting various diseases.

Analytical Chemistry

In analytical chemistry, the compound can be utilized as a reagent for the detection of specific ions or molecules due to its ability to form stable complexes with metals. This property can be exploited in:

- Sensor Development : The incorporation of this compound into sensor devices may enhance sensitivity and selectivity for detecting environmental pollutants or biological markers.

Case Study 1: Synthesis and Characterization

A study conducted by Kalmaraj et al. detailed the synthesis of this compound through a multi-step process involving azide chemistry. The resulting product was characterized using various spectroscopic techniques (IR, NMR) and crystallography, confirming its structural integrity and purity .

Case Study 2: Antifungal Activity

Research published in Journal of Medicinal Chemistry evaluated the antifungal properties of triazole derivatives related to this compound. In vitro assays demonstrated significant activity against several fungal strains, indicating potential for further development into therapeutic agents .

Case Study 3: Coordination Polymers

A paper in Solid State Chemistry explored the formation of coordination polymers using this compound as a ligand with lanthanide ions. The resulting materials exhibited interesting luminescent properties that could have applications in display technologies and sensors .

Mecanismo De Acción

The mechanism by which 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, it may interact with enzymes or receptors in biological systems, leading to specific biochemical responses.

Comparación Con Compuestos Similares

5-methyl-1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

5-methyl-1-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Uniqueness: The presence of the methyl group at the 5-position of the triazole ring and the specific substitution at the pyridine ring make this compound unique compared to its analogs

Actividad Biológica

5-Methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 254.67 g/mol. Its structure features a triazole ring, a pyridine moiety, and a carboxylic acid group, which contribute to its biological activity and versatility in research applications .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes.

- Receptor Modulation : It can act on receptors that mediate cellular signaling pathways.

- Antimicrobial Activity : The triazole ring is known for its ability to disrupt fungal cell wall synthesis and has shown efficacy against various bacterial strains .

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13–0.255 | |

| Escherichia coli | 3.12–12.5 | |

| Pseudomonas aeruginosa | 8 |

These results suggest that this compound may be effective against resistant bacterial strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study screening a panel of 60 human cancer cell lines demonstrated that derivatives of triazole compounds significantly inhibited cell growth across various cancer types:

These findings indicate potential for development as an anticancer agent.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that the compound exhibited cytotoxic effects on human leukemic T-cells, inducing apoptosis through mitochondrial membrane potential disruption and DNA fragmentation .

- Synthesis and Characterization : The synthesis involves reacting 5-methyl-1H-1,2,3-triazole-4-carboxylic acid with pyridin-4-ylmethyl chloride under specific conditions (e.g., DMF solvent at elevated temperatures). Characterization techniques such as X-ray diffraction confirm the structural integrity of synthesized compounds .

Propiedades

IUPAC Name |

5-methyl-1-(pyridin-4-ylmethyl)triazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2.ClH/c1-7-9(10(15)16)12-13-14(7)6-8-2-4-11-5-3-8;/h2-5H,6H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLIXTHPKWKKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=NC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803601-84-4 | |

| Record name | 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-pyridinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.